[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone
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Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of difluoromethyl groups and the final coupling of the pyrazole units. Common reagents used in these reactions include hydrazines, aldehydes, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and difluoromethyl-substituted molecules. Examples include:
- [3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone
- [3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone
Uniqueness
The uniqueness of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanone lies in its specific combination of functional groups and structural features. The presence of both difluoromethyl and hydroxyl groups, along with the pyrazole rings, imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H18F4N4O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methanone |
InChI |
InChI=1S/C18H18F4N4O2/c1-10-7-11(2)25(23-10)9-12-3-5-13(6-4-12)16(27)26-18(28,17(21)22)8-14(24-26)15(19)20/h3-7,15,17,28H,8-9H2,1-2H3 |
InChI Key |
NFTPESYCODVBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C |
Origin of Product |
United States |
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